Physicochemical Profiling of 3,5-Dimethylthiomorpholine 1,1-Dioxide: Molecular Weight and Thermodynamic Aqueous Solubility
Physicochemical Profiling of 3,5-Dimethylthiomorpholine 1,1-Dioxide: Molecular Weight and Thermodynamic Aqueous Solubility
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate heterocyclic building blocks that serve as critical pharmacophores. 3,5-dimethylthiomorpholine 1,1-dioxide is highly valued in medicinal chemistry for its ability to modulate metabolic stability, tune basicity, and optimize the pharmacokinetic (PK) profile of lead compounds. However, the addition of the 3,5-dimethyl groups introduces steric complexity and lipophilicity that directly impacts its aqueous solubility.
This technical guide provides an in-depth analysis of the molecular weight, structural determinants of solubility, and a self-validating experimental protocol for determining the thermodynamic aqueous solubility of this compound.
Physicochemical Properties & Molecular Weight
The core structure of this compound consists of a six-membered thiomorpholine ring where the sulfur atom is fully oxidized to a sulfone (1,1-dioxide), and two methyl groups are positioned adjacent to the secondary amine at the 3 and 5 positions.
In pharmaceutical development, the compound is rarely handled as a free base due to handling challenges and moderate aqueous solubility. Instead, it is predominantly synthesized and utilized as a hydrochloride (HCl) salt. Salt formation drastically enhances its dissolution rate and thermodynamic solubility via ionization[1].
Quantitative Data Summary
| Property | Free Base | Hydrochloride (HCl) Salt |
| CAS Number | 2493200-77-2 (cis-isomer)[2] | 114601-02-4[1] |
| Molecular Formula | C₆H₁₃NO₂S | C₆H₁₄ClNO₂S[1] |
| Molecular Weight | 163.24 g/mol | 199.70 g/mol [1] |
| SMILES | O=S1(CC(C)NC(C)C1)=O | O=S1(CC(C)NC(C)C1)=O.[H]Cl[1] |
| Relative Aqueous Solubility | Moderate (pH dependent) | High (Freely soluble) |
Mechanistic Drivers of Aqueous Solubility
Aqueous solubility is not a static value; it is a dynamic interplay of intermolecular forces and crystal lattice energy. The structural features of 3,5-dimethylthiomorpholine 1,1-dioxide dictate its hydration mechanics:
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The Sulfone Motif (1,1-Dioxide): Acts as a powerful hydrogen-bond acceptor. The highly polarized S=O bonds interact favorably with the dipole of water molecules, driving hydration.
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The Secondary Amine: Serves as a hydrogen-bond donor, further facilitating integration into the aqueous network.
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The 3,5-Dimethyl Substitution: These groups increase the lipophilic surface area and provide steric hindrance around the amine. This sterically shields the amine from solvent interactions, slightly reducing the intrinsic solubility compared to an unsubstituted thiomorpholine ring.
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Salt Formation (HCl): Protonation of the amine to form the HCl salt disrupts the crystal lattice energy and maximizes ion-dipole interactions with water, ensuring the molecule is freely soluble in physiological buffers.
Mechanistic influence of functional groups on the aqueous solubility profile.
Self-Validating Protocol: Thermodynamic Solubility Determination
In early-stage drug discovery, kinetic solubility (often measured via laser nephelometry) is sufficient for high-throughput screening[3]. However, kinetic measurements often overestimate solubility due to supersaturation[4]. For rigorous physicochemical profiling, thermodynamic solubility is mandatory.
The following protocol is a highly optimized, self-validating adaptation of the "gold standard" Shake-Flask Method, aligned with5[5] and advanced pharmaceutical profiling standards[6][7].
Step-by-Step Methodology
Step 1: Preparation and Supersaturation
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Action: Dispense 5.0 mg of 3,5-dimethylthiomorpholine 1,1-dioxide (solid powder) into a sealed glass vial containing 1.0 mL of aqueous phosphate buffer (pH 7.4).
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Causality: An excess of solid must be present to ensure the solution reaches true saturation. The sealed vial prevents solvent evaporation over the prolonged incubation period[7].
Step 2: Equilibration (Orbital Shaking)
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Action: Place the vial on an orbital shaker set to 400 rpm at a constant temperature of 25°C (or 37°C for physiological relevance) for 24 to 72 hours[7].
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Causality: Thermodynamic equilibrium requires time. Shaking continuously disrupts the unstirred water layer around the solid particles, facilitating maximum dissolution without inducing the thermal degradation sometimes caused by sonication.
Step 3: Phase Separation
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Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes. Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter[3].
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Causality: Centrifugation compacts the undissolved solid pellet. Pre-centrifugation is critical; if you filter directly, high pressure can force micro-particulates through the membrane or cause compound adsorption to the filter, artificially skewing the solubility data.
Step 4: Quantification via HPLC-UV
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Action: Dilute the filtered supernatant appropriately with the mobile phase and inject it into an HPLC system. Quantify the concentration against a pre-established external standard calibration curve[7].
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Causality: HPLC provides highly specific and sensitive quantification, separating the API from any potential buffer matrix interference.
Trustworthiness: The Self-Validation Checkpoints
To ensure the integrity of the data, this protocol operates as a self-validating system through two mandatory checkpoints:
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pH Drift Monitoring: The pH of the suspension must be measured before and after the 72-hour equilibration[4].
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Validation Rule: If the pH shifts by >0.1 units, the buffering capacity was overwhelmed by the compound (especially relevant for the HCl salt form). The test must be invalidated and repeated with a stronger buffer.
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Equilibrium Verification: Aliquots must be analyzed at 24, 48, and 72 hours[7].
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Validation Rule: True thermodynamic equilibrium is only validated when the concentration variance between consecutive time points (e.g., 48h and 72h) is <5% .
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Thermodynamic solubility workflow featuring intrinsic self-validation checkpoints.
References
- BLD Pharm. "114601-02-4 | 3,5-Dimethylthiomorpholine 1,1-dioxide hydrochloride".
- ChemicalBook. "cis-3,5-Dimethyl-thiomorpholine 1,1-dioxide | 2493200-77-2". ChemicalBook.
- Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility". Pharmaceutical Sciences Journal.
- Bio-protocol. "Determination of Thermodynamic Solubility". Bio-protocol.
- Government of Canada. "New Substances Notification - OECD Test Guideline 105".
Sources
- 1. 114601-02-4|3,5-Dimethylthiomorpholine 1,1-dioxide hydrochloride|BLD Pharm [bldpharm.com]
- 2. cis-3,5-Dimethyl-thiomorpholine 1,1-dioxide | 2493200-77-2 [chemicalbook.com]
- 3. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. bio-protocol.org [bio-protocol.org]



